1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside
Overview
Description
1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside: is a derivative of L-rhamnose, a naturally occurring deoxy sugar. This compound is characterized by the presence of four benzyl groups attached to the hydroxyl groups of the L-rhamnopyranoside molecule. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Mechanism of Action
1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside, also known as Benzyl 2,3,4-Tri-O-benzyl-L-rhamnopyranose, is a compound of interest in pharmaceutical and biomedical research . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It has been shown that the presence of α-l-rhamnose moieties positively modulates the anticancer activity of secondary metabolites . This suggests that the compound may interact with targets involved in cancer pathways.
Mode of Action
It is known that the presence of α-l-rhamnose moieties can enhance the anticancer activity of secondary metabolites . This suggests that the compound may interact with its targets to induce changes that inhibit cancer cell growth or proliferation.
Pharmacokinetics
It is known that the compound is primarily used as an intermediate in pharmaceutical and biomedical research, suggesting that it may have favorable pharmacokinetic properties for drug delivery .
Result of Action
It has been shown that rhamnose-containing ursolic and betulinic acid saponins, which may be similar in structure to this compound, have potent cytotoxic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside can be synthesized through the benzylation of L-rhamnose. The process typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of L-rhamnose are protected using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Benzylation: The protected L-rhamnose is then subjected to benzylation using benzyl bromide or benzyl chloride in the presence of a strong base like sodium hydride.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a substrate for glycosylation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-benzyl-D-glucopyranoside: Similar structure but derived from D-glucose.
1,2,3,4-Tetra-O-benzyl-D-galactopyranoside: Similar structure but derived from D-galactose.
1,2,3,4-Tetra-O-benzyl-D-mannopyranoside: Similar structure but derived from D-mannose.
Uniqueness
1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside is unique due to its L-rhamnose backbone, which imparts distinct stereochemical properties compared to its D-counterparts. This uniqueness makes it valuable in the synthesis of specific glycosides and in studies involving L-rhamnose-containing biomolecules.
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-methyl-3,4,5,6-tetrakis(phenylmethoxy)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O5/c1-26-31(35-22-27-14-6-2-7-15-27)32(36-23-28-16-8-3-9-17-28)33(37-24-29-18-10-4-11-19-29)34(39-26)38-25-30-20-12-5-13-21-30/h2-21,26,31-34H,22-25H2,1H3/t26-,31-,32+,33+,34?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDBDGICTJECRL-KJDDAZAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163975 | |
Record name | Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353754-90-2 | |
Record name | Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353754-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.